molecular formula C22H34N2O B4249839 N-ethyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]cyclobutanecarboxamide

N-ethyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]cyclobutanecarboxamide

Cat. No.: B4249839
M. Wt: 342.5 g/mol
InChI Key: NSZRDAMNTBQYSJ-UHFFFAOYSA-N
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Description

N-ethyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]cyclobutanecarboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a cyclobutanecarboxamide group, and an ethyl group attached to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]cyclobutanecarboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the cyclobutanecarboxamide group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

    Preparation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors. Common reagents used in this step include amines and aldehydes, with catalysts such as acids or bases to facilitate the cyclization process.

    Formation of the Cyclobutanecarboxamide Group: This step involves the reaction of cyclobutanecarboxylic acid with an amine to form the carboxamide group. The reaction conditions typically include the use of dehydrating agents to promote the formation of the amide bond.

    Final Coupling Reaction: The final step involves the coupling of the piperidine ring with the cyclobutanecarboxamide group. This is achieved through a nucleophilic substitution reaction, where the nitrogen atom of the piperidine ring attacks the carbonyl carbon of the carboxamide group, forming the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high efficiency, cost-effectiveness, and minimal environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]cyclobutanecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, acids, bases

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced compounds with fewer oxygen atoms.

Scientific Research Applications

N-ethyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]cyclobutanecarboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound is used to study its effects on various biological systems. It may serve as a model compound for investigating the interactions between small molecules and biological targets.

    Medicine: The compound has potential applications in medicinal chemistry, where it is explored for its pharmacological properties. It may be investigated as a lead compound for developing new drugs.

    Industry: In industrial applications, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various industrial applications, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-amino-1-phenylhexan-1-one
  • N-methyl-2-amino-1-(4-methylphenyl)-3-methoxypropan-1-one
  • N-ethyl-2-amino-1-(3,4-methylenedioxyphenyl)pentan-1-one
  • N-butyl-2-amino-1-(4-chlorophenyl)propan-1-one

Uniqueness

N-ethyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]cyclobutanecarboxamide is unique due to its specific structural features, including the combination of a piperidine ring, a cyclobutanecarboxamide group, and an ethyl group attached to a nitrogen atom. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

IUPAC Name

N-ethyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O/c1-3-24(22(25)21-9-6-10-21)17-19-11-14-23(15-12-19)16-13-20-8-5-4-7-18(20)2/h4-5,7-8,19,21H,3,6,9-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZRDAMNTBQYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(CC1)CCC2=CC=CC=C2C)C(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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